

Application Notes and Protocols: [18F]AMG 580 Radiolabeling for Preclinical Studies

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Compound of Interest		
Compound Name:	AMG580	
Cat. No.:	B11936226	Get Quote

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Abstract

These application notes provide a comprehensive overview and a detailed protocol for the radiolabeling of AMG 580 with fluorine-18 ([¹8F]AMG 580) for use in preclinical positron emission tomography (PET) imaging studies. AMG 580 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, a target with therapeutic potential in neurological and psychiatric disorders. [¹8F]AMG 580 serves as a valuable radiotracer for in vivo quantification and target engagement studies of PDE10A. This document outlines the automated radiosynthesis, purification, and quality control procedures necessary to produce [¹8F]AMG 580 suitable for preclinical research.

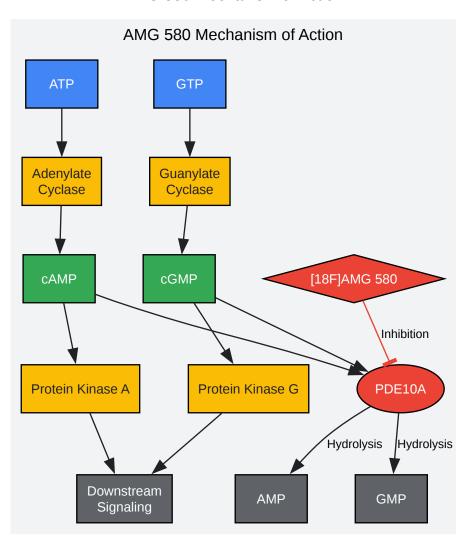
Introduction

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum of the brain and is involved in the regulation of cyclic nucleotide signaling. Inhibition of PDE10A is a promising therapeutic strategy for conditions such as schizophrenia and Huntington's disease. [1] AMG 580, with its full chemical name 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)-2-fluoropropan-1-one, is a novel small molecule antagonist with high affinity for PDE10A.[1] PET imaging with [18F]AMG 580 allows for the non-invasive assessment of PDE10A distribution and occupancy by therapeutic candidates in preclinical models.[1] The relatively short half-life of fluorine-18 (approximately 110 minutes) necessitates an efficient and reliable automated radiosynthesis process.[2][3][4]



Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE10A signaling pathway and the experimental workflow for the radiosynthesis and quality control of [18F]AMG 580.

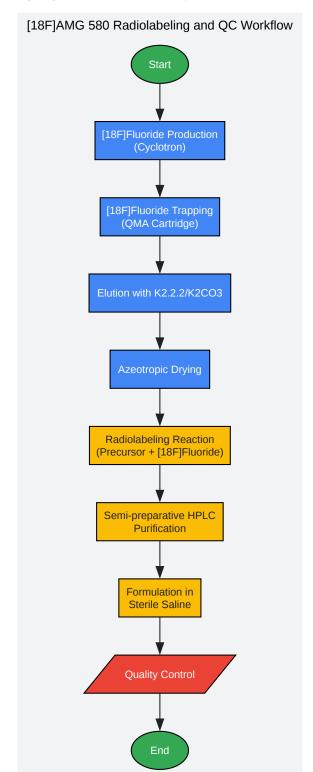


AMG 580 Mechanism of Action

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Caption: PDE10A signaling pathway and the inhibitory action of [18F]AMG 580.





[18F]AMG 580 Radiolabeling and QC Workflow

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Caption: Automated radiosynthesis and quality control workflow for [18F]AMG 580.



Experimental Protocols Materials and Reagents

- AMG 580 precursor (e.g., tosyloxy- or mesyloxy-AMG 580)
- [18F]Fluoride (produced via cyclotron)
- Kryptofix 2.2.2 (K2.2.2)
- Potassium Carbonate (K₂CO₃)
- Acetonitrile (anhydrous, HPLC grade)
- Water for Injection (WFI)
- Ethanol (USP grade)
- Sterile saline (0.9% NaCl)
- Sep-Pak QMA Carbonate Plus Light Cartridge
- Sep-Pak C18 Plus Cartridge
- Sterile vent filters (0.22 μm)
- Sterile vials

Automated Radiosynthesis

The radiosynthesis of [18F]AMG 580 is performed on an automated synthesis module.

- [18F]Fluoride Trapping and Elution:
 - Aqueous [18F]fluoride from the cyclotron is passed through a QMA carbonate cartridge to trap the [18F]F⁻.
 - The trapped [18F]fluoride is eluted into the reaction vessel with a solution of K2.2.2 and K2CO₃ in acetonitrile/water.



Azeotropic Drying:

 The solvent is removed by azeotropic distillation under a stream of nitrogen or helium at elevated temperature to ensure anhydrous conditions.

Radiolabeling Reaction:

- The AMG 580 precursor, dissolved in anhydrous acetonitrile, is added to the dried [18F]fluoride/K2.2.2 complex.
- The reaction mixture is heated at a specified temperature (e.g., 80-120°C) for a set duration (e.g., 10-15 minutes) to facilitate nucleophilic substitution.

Purification:

- The crude reaction mixture is diluted with WFI and purified by semi-preparative reversedphase high-performance liquid chromatography (HPLC).
- The fraction corresponding to [18F]AMG 580 is collected.

Formulation:

- The collected HPLC fraction is diluted with sterile saline and passed through a C18 cartridge to trap the [18F]AMG 580.
- The cartridge is washed with WFI to remove residual HPLC solvents.
- The final product is eluted from the C18 cartridge with ethanol and diluted with sterile saline to the desired concentration.
- \circ The final solution is passed through a 0.22 μm sterile filter into a sterile vial.

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiotracer for preclinical studies.[5][6]



Parameter	Method	Specification
Appearance	Visual Inspection	Clear, colorless, free of particulates
рН	pH meter or pH strips	4.5 - 7.5
Radiochemical Purity	Analytical radio-HPLC	≥ 95%
Radionuclidic Identity	Half-life measurement	105 - 115 minutes
Residual Solvents	Gas Chromatography (GC)	Ethanol < 10% v/v, Acetonitrile < 410 ppm
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) test	< 175 EU/V (V = max. recommended dose in mL)
Sterility	USP <71> Sterility Tests	Sterile

Data Presentation

The following tables summarize typical quantitative data obtained during the radiosynthesis and quality control of [18F]AMG 580.

Table 1: Radiosynthesis Parameters

Parameter	Value
Starting [18F]Fluoride Activity	1-2 Ci (37-74 GBq)
Synthesis Time	50 - 70 minutes
Radiochemical Yield (decay-corrected)	25 - 40%
Molar Activity	> 1 Ci/µmol (> 37 GBq/µmol) at end of synthesis

Table 2: Quality Control Results



Test	Result
Appearance	Pass
рН	6.5 ± 0.5
Radiochemical Purity	> 98%
Half-life	109.8 ± 0.5 min
Residual Ethanol	< 8% v/v
Residual Acetonitrile	< 100 ppm
Bacterial Endotoxins	Pass
Sterility	Pass

Conclusion

This document provides a detailed protocol for the automated radiosynthesis and quality control of [18F]AMG 580. The described methods yield a high-purity radiotracer suitable for preclinical PET imaging studies of PDE10A. Adherence to these protocols is crucial for obtaining reliable and reproducible data in drug development research.

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- To cite this document: BenchChem. [Application Notes and Protocols: [18F]AMG 580
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 [https://www.benchchem.com/product/b11936226#18f-amg-580-radiolabeling-protocol-for-preclinical-studies]

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